molecular formula C9H8ClNOS B14622019 (3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol CAS No. 60253-32-9

(3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol

Cat. No.: B14622019
CAS No.: 60253-32-9
M. Wt: 213.68 g/mol
InChI Key: ZYWAUBQTGZQNKY-UHFFFAOYSA-N
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Description

(3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chlorine atom, a methylimino group, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol typically involves multi-step organic reactions. One possible route could involve the chlorination of a benzothiophene precursor, followed by the introduction of the methylimino group through a condensation reaction. The hydroxyl group can be introduced via hydrolysis or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imino group, converting it to an amine.

    Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound may have potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, derivatives of benzothiophenes have been investigated for their therapeutic potential. This compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3-dihydro-2-benzothiophene-1-ol: Lacks the methylimino group.

    3-(Methylimino)-1,3-dihydro-2-benzothiophene-1-ol: Lacks the chlorine atom.

    6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene: Lacks the hydroxyl group.

Uniqueness

(3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

60253-32-9

Molecular Formula

C9H8ClNOS

Molecular Weight

213.68 g/mol

IUPAC Name

6-chloro-3-methylimino-1H-2-benzothiophen-1-ol

InChI

InChI=1S/C9H8ClNOS/c1-11-8-6-3-2-5(10)4-7(6)9(12)13-8/h2-4,9,12H,1H3

InChI Key

ZYWAUBQTGZQNKY-UHFFFAOYSA-N

Canonical SMILES

CN=C1C2=C(C=C(C=C2)Cl)C(S1)O

Origin of Product

United States

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